

# improving the accuracy of implant testing with ASTM F1839 models

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# Technical Support Center: ASTM F1839 Models for Implant Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy and reliability of implant testing using ASTM F1839 standard test models.

### **Troubleshooting Guide**

This guide addresses specific issues that may arise during the mechanical testing of orthopedic implants with ASTM F1839 polyurethane foam models.

## Troubleshooting & Optimization

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Problem / Observation	Potential Cause(s)	Recommended Solution(s)
Inconsistent Screw Pullout Strength	1. Improper pilot hole diameter or drilling technique.2.  Variation in foam block density or grade.3. Inconsistent screw insertion speed or torque.4.  Misalignment of the test fixture.	1. Ensure pilot holes are drilled to the correct size as specified by the implant manufacturer and that the drilling is perpendicular to the foam surface.2. Verify the grade and density of the foam block to ensure it meets the requirements of ASTM F1839. [1][2]3. Use a calibrated and automated system for consistent screw insertion.4. Check and calibrate the alignment of the pullout fixture to ensure the load is applied axially.
Variable Compressive Strength/Modulus	1. Incorrect specimen dimensions or preparation.2. Inconsistent testing speed.3. Environmental factors (temperature, humidity).4. Non-parallel loading surfaces.	1. Precisely cut specimens to the dimensions specified in ASTM F1839, ensuring smooth, parallel surfaces.[1]2. Adhere to the crosshead speed specified in the relevant testing standard (e.g., ASTM D1621).3. Condition specimens at a controlled temperature and humidity for a sufficient period before testing.4. Ensure the loading platens of the test machine are clean, parallel, and larger than the specimen cross-section.
Shear Test Failures at the Adhesive Interface	1. Improper surface preparation of the foam or test fixture.2. Incompatible or improperly mixed adhesive.3.	1. Lightly abrade and clean the bonding surfaces of the foam and fixtures to ensure a good bond.2. Select an adhesive

#### Troubleshooting & Optimization

environments.

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	Insufficient adhesive curing time or improper curing conditions.	with high shear strength that is compatible with polyurethane foam and the fixture material. Follow the manufacturer's mixing instructions carefully.3. Allow the adhesive to cure fully according to the manufacturer's specifications for time and temperature.
Unexpectedly Low Fatigue Life of Implant	1. Incorrect test frequency or load amplitude.2. Stress concentrations due to improper sample mounting.3. Environmental conditions affecting the implant material.	1. Verify that the test frequency and loading parameters are appropriate for the specific implant and clinical application being simulated.2. Ensure the implant is securely fixed within the foam block without introducing any unintended stress points.3. Conduct fatigue testing in a controlled environment, especially if the implant material is sensitive to temperature or corrosive

### Frequently Asked Questions (FAQs)

Q1: What is the purpose of using ASTM F1839 polyurethane foam for orthopedic implant testing?

A1: ASTM F1839 specifies rigid, closed-cell polyurethane foam for use as a standardized testing medium for orthopedic devices.[3][4] This foam provides a uniform and consistent material with mechanical properties similar to human cancellous bone.[1][5] This allows for reproducible and comparative mechanical testing of implants like bone screws and intramedullary nails.[1][4][6] It is important to note that this material is intended for laboratory testing and not for implantation into the human body.[1][3][4][5]



Q2: How do I select the correct grade of ASTM F1839 foam for my experiment?

A2: The ASTM F1839 standard provides different grades of foam with varying densities and mechanical properties.[1][3][5][7] The selection of a specific grade should be based on the anatomical location and bone quality you intend to simulate. For example, a higher-density foam would be used to represent healthier, denser bone, while a lower-density foam might represent osteoporotic bone. The standard provides tables of mechanical properties for each grade to guide your selection.

Q3: Can I reuse ASTM F1839 foam blocks for multiple tests?

A3: No, it is not recommended to reuse foam blocks. Each mechanical test, such as a screw pullout or compression test, permanently alters the structure of the foam in the tested region. Reusing the foam would lead to inaccurate and unreliable results.

Q4: What is the importance of the foam's "rise direction" mentioned in the standard?

A4: The "foam rise direction" is the direction in which the foam expanded during its manufacturing process.[1] This can create a slight anisotropy in the foam's mechanical properties. For consistency and comparability of results, it is crucial to orient the test specimens relative to the foam rise direction as specified in the ASTM standard for the particular test being performed.[1]

Q5: My experimental results show high variability. What are the common sources of error in testing with ASTM F1839 models?

A5: High variability can stem from several sources. These include inconsistencies in specimen preparation (e.g., dimensions, cutting), variations in the testing environment (temperature, humidity), improper calibration of testing equipment, and inconsistent operator procedures (e.g., drilling pilot holes, inserting screws). Adhering strictly to the protocols outlined in ASTM F1839 and other relevant ASTM standards is crucial for minimizing variability.

#### **Data Presentation**

Table 1: Mechanical Properties of Different Grades of ASTM F1839 Foam



Grade	Density ( kg/m ³)	Compressive Strength (MPa)	Compressive Modulus (MPa)
5	80 - 112	1.7 - 4.1	48 - 110
8	112 - 144	4.1 - 8.3	110 - 207
10	144 - 176	8.3 - 13.8	207 - 345
12	176 - 208	13.8 - 20.7	345 - 517
15	224 - 256	20.7 - 31.0	517 - 758
20	304 - 336	31.0 - 48.3	758 - 1241
30	464 - 497	48.3 - 75.8	1241 - 2068
40	625 - 657	> 75.8	> 2068

Note: The values presented are typical ranges and may vary slightly between manufacturers. Always refer to the manufacturer's specifications for the specific foam lot being used.

#### **Experimental Protocols**

Protocol: Compressive Strength Testing of ASTM F1839 Foam

This protocol outlines the methodology for determining the compressive strength of rigid polyurethane foam as specified in ASTM F1839, referencing ASTM D1621.

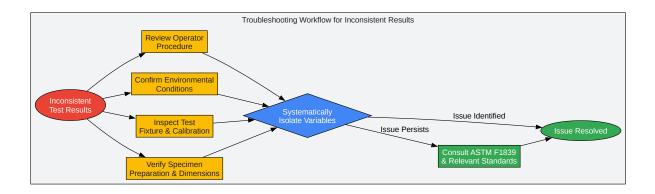
- 1. Specimen Preparation:
- Cut five specimens from the foam block with dimensions of 50.8 mm x 50.8 mm x 25.4 mm.
- The 25.4 mm thickness should be parallel to the foam rise direction.[1]
- Ensure all surfaces are smooth and parallel.
- Condition the specimens at  $23 \pm 2^{\circ}$ C and  $50 \pm 5\%$  relative humidity for at least 48 hours prior to testing.
- 2. Test Setup:



- Use a universal testing machine with a calibrated load cell.
- Use flat, parallel compression platens that are larger than the specimen's cross-sectional area.
- Set the crosshead speed to 2.54 mm/min (10% of the specimen thickness per minute).
- 3. Test Procedure:
- Measure the dimensions of each specimen accurately.
- Place a specimen on the center of the lower platen.
- Bring the upper platen into contact with the specimen.
- Apply a compressive load at the specified crosshead speed.
- Record the load and displacement data until the specimen yields or fractures.
- 4. Data Analysis:
- Calculate the compressive stress by dividing the load by the initial cross-sectional area of the specimen.
- Calculate the compressive strain by dividing the displacement by the initial thickness of the specimen.
- Plot the stress-strain curve.
- The compressive strength is the maximum stress reached during the test.
- The compressive modulus is the slope of the initial linear portion of the stress-strain curve.
- Calculate the average and standard deviation of the compressive strength and modulus for the five specimens.

#### **Mandatory Visualizations**

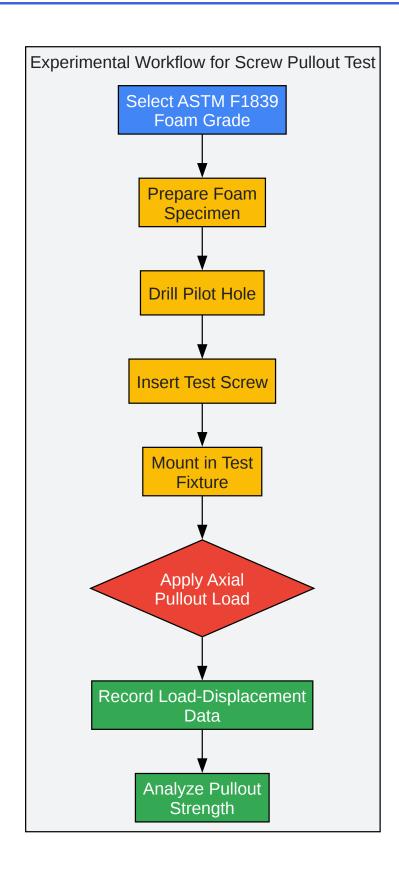




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Caption: Troubleshooting workflow for inconsistent test results.

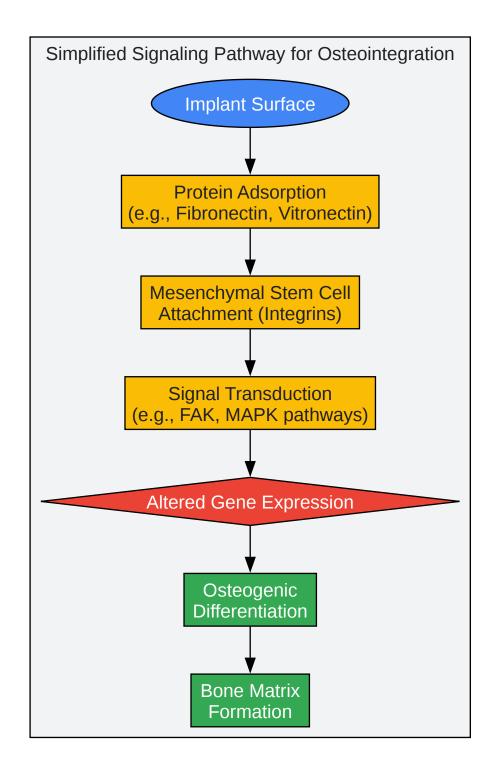




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Caption: Workflow for a screw pullout test using ASTM F1839 models.





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Caption: Simplified signaling pathway for implant osteointegration.



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